molecular formula C15H15NO5 B8698118 N-(p-t-butyloxycarbonyloxyphenyl)maleimide

N-(p-t-butyloxycarbonyloxyphenyl)maleimide

Cat. No. B8698118
M. Wt: 289.28 g/mol
InChI Key: RFTPSQSOQUBOMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(p-t-butyloxycarbonyloxyphenyl)maleimide is a useful research compound. Its molecular formula is C15H15NO5 and its molecular weight is 289.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(p-t-butyloxycarbonyloxyphenyl)maleimide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(p-t-butyloxycarbonyloxyphenyl)maleimide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(p-t-butyloxycarbonyloxyphenyl)maleimide

Molecular Formula

C15H15NO5

Molecular Weight

289.28 g/mol

IUPAC Name

tert-butyl [4-(2,5-dioxopyrrol-1-yl)phenyl] carbonate

InChI

InChI=1S/C15H15NO5/c1-15(2,3)21-14(19)20-11-6-4-10(5-7-11)16-12(17)8-9-13(16)18/h4-9H,1-3H3

InChI Key

RFTPSQSOQUBOMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)OC1=CC=C(C=C1)N2C(=O)C=CC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The poly(N-(4-tert-butyloxycarbonyloxyphenyl) maleimide is synthesized according to the following scheme. Di-t-butylpyrocarbonate is reacted with p-aminophenol to give p-(t-butyloxycarbonyloxy) aniline, I. Reaction of I with maleic anhydride then affords N-(p-t-butyloxycarbonyloxyphenyl)maleamic acid, II. Monomer II is modified by treatment with sodium acetate and acetic anhydride to yield monomer III, N-(p-t-butyloxycarbonyloxyphenyl)maleimide. Monomer III is polymerized in the presence of azoisobutylnitrile (AIBN) to yield poly-N-(4-tert-butyloxycarbonyloxyphenyl) maleimide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Monomer II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.